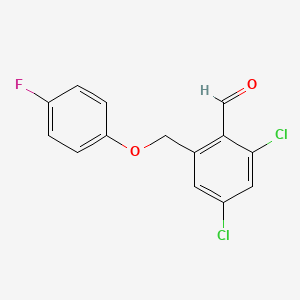
Ibezapolstat
概要
説明
イベザポルスタットは、Acurx Pharmaceuticalsによって開発された新しい抗菌化合物です。これは、細菌DNAポリメラーゼIIICのファーストインクラス阻害剤であり、特にクロストリディオイデス・ディフィシル感染症(CDI)を標的にしています。 この化合物は、臨床試験で有望な結果を示しており、CDIの治療に有効であることが示されており、有益な腸内細菌叢を維持しています .
作用機序
イベザポルスタットは、細菌DNA複製に不可欠な酵素である細菌DNAポリメラーゼIIICを阻害することによってその効果を発揮します。イベザポルスタットは、成長中のDNA鎖へのグアニンの付加を妨げることにより、細菌の複製を効果的に停止させます。 このメカニズムは、クロストリディオイデス・ディフィシルを含む低G + C含有量のグラム陽性菌に特異的であり、CDIの標的療法となっています .
類似の化合物との比較
類似の化合物
バンコマイシン: CDIの治療に使用されるグリコペプチド系抗生物質ですが、再発率が高く、腸内細菌叢への影響がより大きくなっています
フィダキソマイシン: CDIに使用される別の抗生物質で、メカニズムは似ていますが、分子標的が異なります
イベザポルスタットの独自性
イベザポルスタットは、クロストリディオイデス・ディフィシルを根絶しながら、有益な腸内細菌叢を維持するという二重の効果があるため、際立っています。 このユニークな特性は、CDIの再発の可能性を減らし、他の抗生物質に比べて、より健康的な腸内細菌叢を促進します .
生化学分析
Biochemical Properties
Ibezapolstat plays a crucial role in biochemical reactions by inhibiting the bacterial DNA polymerase IIIC enzyme. This enzyme is essential for the replication of bacterial DNA, and its inhibition leads to the cessation of bacterial growth. This compound interacts specifically with DNA polymerase IIIC, preventing the addition of guanine to the growing DNA strand . This interaction is highly selective for Gram-positive bacteria with low G+C content, making this compound effective against Clostridioides difficile .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In bacterial cells, it inhibits DNA replication, leading to cell death. This inhibition disrupts cell signaling pathways and gene expression, ultimately affecting cellular metabolism. In clinical studies, this compound has shown to reduce the proportion of Bacteroidetes phylum and increase the proportion of Firmicutes phylum in the fecal microbiome . This shift in microbial composition is associated with beneficial effects on gut health and reduced recurrence of Clostridioides difficile infection .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the DNA polymerase IIIC enzyme, inhibiting its activity. This inhibition prevents the addition of guanine to the DNA strand, halting DNA replication. This compound’s selective targeting of low G+C content Gram-positive bacteria ensures minimal impact on the host’s microbiome . Additionally, this compound has been shown to have minimal systemic exposure, with high concentrations in the colon, where Clostridioides difficile resides .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability and maintains its inhibitory activity throughout the treatment period. In clinical studies, this compound showed rapid increases in alpha diversity in the fecal microbiome, which were maintained after the completion of therapy . This suggests that this compound has long-term beneficial effects on gut microbiota composition and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits Clostridioides difficile growth and reduces infection recurrence. At higher doses, there may be potential toxic or adverse effects. Clinical studies have shown that this compound is well-tolerated at the recommended dosage, with minimal adverse events reported .
Metabolic Pathways
This compound is involved in metabolic pathways related to DNA replication and repair. By inhibiting DNA polymerase IIIC, this compound disrupts the normal metabolic flux of bacterial cells, leading to cell death. The compound’s selective targeting of low G+C content Gram-positive bacteria ensures that it does not significantly affect the host’s metabolic pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through passive diffusion. It achieves high concentrations in the colon, where Clostridioides difficile resides, ensuring effective treatment of the infection. The compound’s minimal systemic exposure reduces the risk of adverse effects on other tissues and organs .
Subcellular Localization
The subcellular localization of this compound is primarily within the bacterial cytoplasm, where it exerts its inhibitory effects on DNA polymerase IIIC. The compound’s selective targeting ensures that it does not significantly affect the host’s cellular compartments or organelles .
準備方法
合成経路と反応条件
イベザポルスタットの合成には、重要な中間体の調製とその後のカップリングを含む、複数のステップが必要です。正確な合成経路と反応条件は、Acurx Pharmaceuticalsが所有する機密情報です。 この化合物は、一連の有機反応、特に求核置換反応と環化反応によって、高い純度と収率を確保するための制御された条件下で合成されていることが知られています .
工業生産方法
イベザポルスタットの工業生産には、収率を最大化し、不純物を最小限に抑えるために、最適化された反応条件を使用した大規模合成が伴う可能性があります。このプロセスには、最終製品の一貫性と安全性を確保するための厳格な品質管理が含まれます。 工業生産方法に関する具体的な詳細は、公表されていません .
化学反応の分析
反応の種類
イベザポルスタットは、主に有機化合物に典型的である反応、例えば:
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化誘導体を形成することができます。
還元: 還元反応は、分子内の官能基を修飾するために使用することができます。
一般的な試薬と条件
イベザポルスタットを含む反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤と求電子剤が含まれます。 これらの反応の条件は、通常、化合物の完全性を維持するために、穏やかな温度と圧力です .
主要な製品
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はヒドロキシル化またはカルボキシル化誘導体を生成する可能性があり、置換反応はさまざまな官能基を導入して、化合物の特性を強化することができます .
科学研究における用途
イベザポルスタットは、次のような科学研究における用途がいくつかあります。
化学: 細菌DNAポリメラーゼIIICの阻害とその細菌複製への影響を調べるためのモデル化合物として使用されます。
生物学: 腸内細菌叢への影響と、有益な細菌を維持することによりCDIの再発を減らす可能性について調査されています
科学的研究の応用
Ibezapolstat has several scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of bacterial DNA polymerase IIIC and its effects on bacterial replication.
Biology: Investigated for its impact on the gut microbiome and its potential to reduce CDI recurrence by preserving beneficial bacteria
Medicine: Undergoing clinical trials for the treatment of CDI, showing high efficacy and a favorable safety profile
Industry: Potentially used in the development of new antibacterial agents targeting other Gram-positive bacterial infections
類似化合物との比較
Similar Compounds
Vancomycin: A glycopeptide antibiotic used to treat CDI but with a higher recurrence rate and more significant impact on the gut microbiome
Fidaxomicin: Another antibiotic used for CDI with a similar mechanism but different molecular targets
Metronidazole: Commonly used for CDI but less effective in recurrent cases and with broader effects on the microbiome
Uniqueness of Ibezapolstat
This compound stands out due to its dual effect of eradicating Clostridioides difficile while preserving beneficial gut microbiota. This unique property reduces the likelihood of CDI recurrence and promotes a healthier gut microbiome compared to other antibiotics .
特性
IUPAC Name |
2-[(3,4-dichlorophenyl)methylamino]-7-(2-morpholin-4-ylethyl)-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N6O2/c19-13-2-1-12(9-14(13)20)10-21-18-23-16-15(17(27)24-18)26(11-22-16)4-3-25-5-7-28-8-6-25/h1-2,9,11H,3-8,10H2,(H2,21,23,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGSGBKTODESHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=NC3=C2C(=O)NC(=N3)NCC4=CC(=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1275582-97-2 | |
| Record name | Ibezapolstat [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1275582972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ibezapolstat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16189 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | IBEZAPOLSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K543KNC5P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



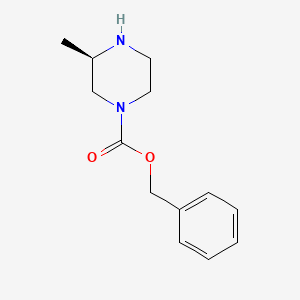
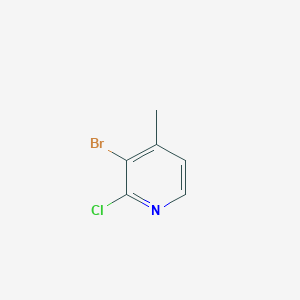
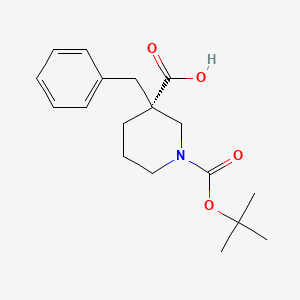
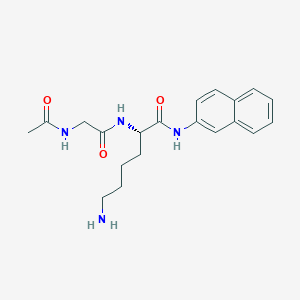

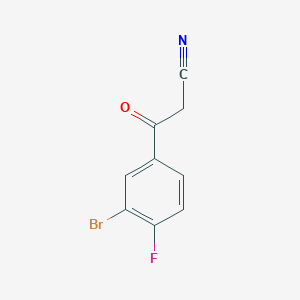
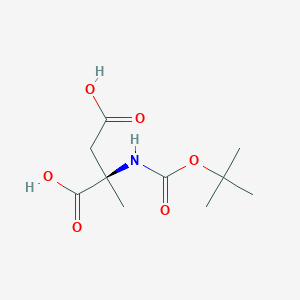
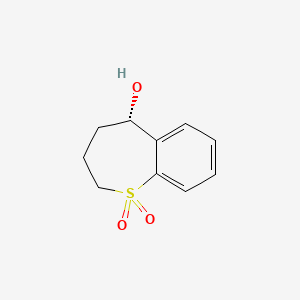
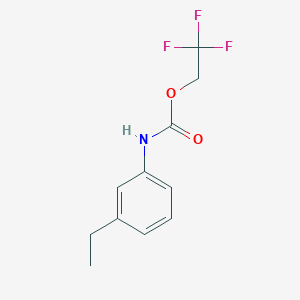

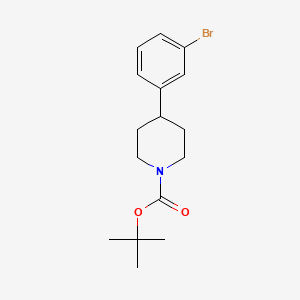
![2-(3',4'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B1436645.png)
